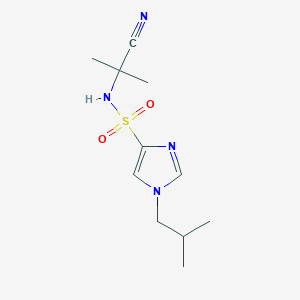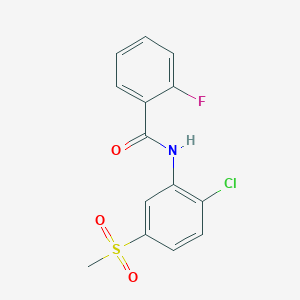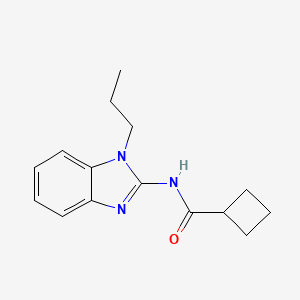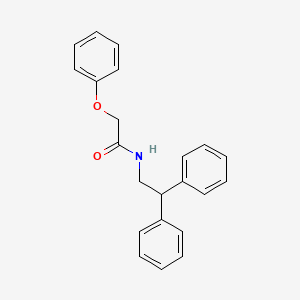
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of imidazole-based inhibitors and has been studied for its potential in treating various diseases.
Mecanismo De Acción
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide inhibits the activity of G9a by binding to its catalytic domain. This prevents G9a from methylating histone H3 at lysine 9, which leads to changes in gene expression. The inhibition of G9a by N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been shown to have a selective inhibitory effect on G9a, which makes it a promising drug candidate for treating various diseases. It has been found to induce apoptosis in cancer cells and reduce inflammation in animal models. N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in lab experiments include its selectivity for G9a, its ability to induce apoptosis in cancer cells, and its potential in treating various diseases. However, the limitations of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide include its low solubility, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful dosing.
Direcciones Futuras
There are several future directions for research on N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in animal models to determine the optimal dosing and administration route. Additionally, further studies are needed to investigate the potential of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in treating specific diseases such as cancer and inflammation. Finally, the development of more selective and potent G9a inhibitors based on the structure of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide is an area of active research.
Métodos De Síntesis
The synthesis of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide involves a series of chemical reactions. It starts with the reaction of 2-methylpropylamine with 2-bromoacetone to form N-(2-methylpropyl)acetamide. This is followed by the reaction of N-(2-methylpropyl)acetamide with sodium azide to form N-(2-methylpropyl)azidoacetamide. The final step involves the reaction of N-(2-methylpropyl)azidoacetamide with 2-cyanopropan-2-ylsulfonyl chloride to form N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been studied for its potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme histone lysine methyltransferase G9a, which plays a key role in gene regulation. Inhibition of G9a has been shown to have therapeutic potential in cancer and other diseases.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9(2)5-15-6-10(13-8-15)18(16,17)14-11(3,4)7-12/h6,8-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUVMURSZVEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)


![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
